molecular formula C12H18O2 B050032 4-(4-Methylpentyl)benzene-1,3-diol CAS No. 116529-93-2

4-(4-Methylpentyl)benzene-1,3-diol

Cat. No. B050032
M. Wt: 194.27 g/mol
InChI Key: YLNRSZMAMFXDQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Methylpentyl)benzene-1,3-diol is a chemical compound that belongs to the family of alkylresorcinols. It is also known as MPB or Methylpentylresorcinol. MPB is a white crystalline powder that is widely used in various scientific research applications. It is a potent antioxidant and has been found to possess a wide range of biological activities.

Mechanism Of Action

MPB exerts its biological activities by scavenging free radicals and inhibiting oxidative stress. It also regulates the expression of various genes involved in inflammation and cell proliferation. MPB has been found to interact with various cellular targets, including enzymes and receptors, and modulates their activity.

Biochemical And Physiological Effects

MPB has been found to have a wide range of biochemical and physiological effects. It can regulate the expression of various genes involved in inflammation and cell proliferation. It also modulates the activity of various enzymes and receptors. MPB has been found to possess anti-inflammatory, anti-tumor, and anti-microbial activities. It also exhibits a neuroprotective effect and can help in the prevention of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

MPB is a well-established compound, and its synthesis is a well-established process. It is readily available for research purposes and can be easily incorporated into various experimental protocols. However, MPB has some limitations in lab experiments. It is a potent antioxidant and can interfere with the results of oxidative stress assays. MPB can also interact with various cellular targets, and its effects may be difficult to interpret in complex biological systems.

Future Directions

MPB has been extensively studied for its biological activities, and its potential applications in various fields are being explored. Future research directions include the development of new synthetic routes for MPB, the identification of new cellular targets, and the investigation of its potential applications in the prevention and treatment of various diseases. The use of MPB in combination with other compounds is also being explored to enhance its biological activities.

Synthesis Methods

The synthesis of MPB is carried out by the reaction of 4-methylpentanal with resorcinol in the presence of a catalyst. The reaction takes place under mild conditions and yields a high purity product. The synthesis of MPB is a well-established process, and the compound is readily available for research purposes.

Scientific Research Applications

MPB has been extensively studied for its biological activities and has been found to possess a wide range of properties. It is a potent antioxidant and has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. MPB has also been found to have a neuroprotective effect and can help in the prevention of neurodegenerative diseases.

properties

CAS RN

116529-93-2

Product Name

4-(4-Methylpentyl)benzene-1,3-diol

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

4-(4-methylpentyl)benzene-1,3-diol

InChI

InChI=1S/C12H18O2/c1-9(2)4-3-5-10-6-7-11(13)8-12(10)14/h6-9,13-14H,3-5H2,1-2H3

InChI Key

YLNRSZMAMFXDQE-UHFFFAOYSA-N

SMILES

CC(C)CCCC1=C(C=C(C=C1)O)O

Canonical SMILES

CC(C)CCCC1=C(C=C(C=C1)O)O

synonyms

1-(2,4-Dihydroxyphenyl)-4-methylpentane

Origin of Product

United States

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